Home > Products > Building Blocks P13883 > 3-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)propanoic acid
3-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)propanoic acid - 90197-83-4

3-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)propanoic acid

Catalog Number: EVT-443875
CAS Number: 90197-83-4
Molecular Formula: C8H12N2O4
Molecular Weight: 200.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
“3-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)propanoic acid” is a chemical compound with the empirical formula C13H13N3O2 . It is a solid substance .

Molecular Structure Analysis

The molecular structure of “3-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)propanoic acid” can be represented by the SMILES string N#CC1=CC=CC (CN (C2=O)C (NC2 (C)C)=O)=C1 . The InChI representation is 1S/C13H13N3O2/c1-13 (2)11 (17)16 (12 (18)15-13)8-10-5-3-4-9 (6-10)7-14/h3-6H,8H2,1-2H3, (H,15,18) .

Physical And Chemical Properties Analysis

“3-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)propanoic acid” is a solid substance . Its molecular weight is 243.26 .

Oxaprozin

Compound Description: Oxaprozin (3-(4,5-diphenyloxazol-2-yl)propanoic acid) is a non-steroidal anti-inflammatory drug (NSAID) that exhibits anti-inflammatory, analgesic, and antipyretic properties. It is commercially available and used to treat rheumatoid arthritis and osteoarthritis. []

Relevance: Oxaprozin shares a similar core structure with 3-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)propanoic acid. Both compounds possess a propanoic acid moiety directly attached to a heterocyclic ring. In the case of oxaprozin, the heterocycle is a 4,5-diphenyloxazole, while in 3-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)propanoic acid, it is a 4,4-dimethyl-2,5-dioxoimidazolidine ring. This structural similarity makes oxaprozin a relevant related compound. []

3-(4,5-Bis(4-methoxyphenyl)oxazol-2-yl)propanoic acid (HL2)

Compound Description: 3-(4,5-Bis(4-methoxyphenyl)oxazol-2-yl)propanoic acid (HL2) is a novel propanoic acid derivative synthesized as a potential antiproliferative agent. Its structure is based on the oxaprozin scaffold, with the addition of methoxy groups at the para position of the phenyl rings in the oxazole moiety. []

Relevance: HL2 is considered structurally related to 3-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)propanoic acid due to the shared propanoic acid moiety and the presence of a heterocyclic ring directly attached to it. Both compounds explore variations in the heterocyclic portion while maintaining the propanoic acid function. []

Compound Description: These compounds are a series of novel organotin(IV) complexes synthesized by reacting triphenyltin(IV) with oxaprozin (HL1), HL2, and 3-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)propanoic acid (HL3). []

Relevance: These complexes directly incorporate 3-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)propanoic acid (HL3) as a ligand. The research aimed to investigate the antiproliferative activity of these organotin(IV) complexes, specifically highlighting the contribution of the HL3 ligand to their biological activity. []

Overview

3-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)propanoic acid is a synthetic compound with a unique structure that includes an imidazolidinone moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis. Its molecular formula is C8H12N2O4C_8H_{12}N_2O_4, and it features a propanoic acid group attached to a dioxoimidazolidin ring, making it a valuable building block for more complex organic molecules and potential therapeutic agents.

Source

This compound is typically synthesized in laboratory settings and is available from chemical suppliers like Sigma-Aldrich and BenchChem. It is also referenced in scientific literature for its potential biological activities and applications in research.

Classification

3-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)propanoic acid belongs to the class of imidazolidinedione derivatives. These compounds are characterized by their imidazolidine structure, which contributes to their reactivity and biological properties.

Synthesis Analysis

Methods

The synthesis of 3-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)propanoic acid can be achieved through various methods:

  1. Nucleophilic Substitution: A common approach involves the reaction of 4,4-dimethyl-2,5-dioxoimidazolidine with a suitable derivative of propanoic acid, such as 3-bromopropanoic acid. The reaction typically occurs under basic conditions using sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution process.
  2. Industrial Production: For large-scale production, automated reactors and continuous flow systems are often employed. Optimization of reaction conditions is crucial to ensure high yield and purity. Catalysts and advanced purification techniques like recrystallization and chromatography may also be utilized to enhance production efficiency.
Molecular Structure Analysis

Structure

The molecular structure of 3-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)propanoic acid features a central imidazolidine ring with two keto groups (dioxo) at positions 2 and 5, along with a propanoic acid side chain at position 3. The presence of the bulky 4,4-dimethyl substituent contributes to its unique properties.

Data

  • Molecular Formula: C8H12N2O4C_8H_{12}N_2O_4
  • Molecular Weight: Approximately 200.194 g/mol
  • Melting Point: 103–105 °C .
Chemical Reactions Analysis

Types of Reactions

3-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)propanoic acid can participate in several chemical reactions:

  1. Oxidation: The compound can be oxidized to form oxo derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
  2. Reduction: Reduction reactions can lead to the formation of reduced imidazolidine derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
  3. Substitution: Nucleophilic substitution reactions can occur at the propanoic acid group or the imidazolidine ring when reacted with nucleophiles like amines or thiols under appropriate conditions.

Major Products Formed

The major products from these reactions include:

  • Oxidation products (oxo derivatives)
  • Reduced forms of the imidazolidine derivative
  • Substituted derivatives of either the propanoic acid or imidazolidine components.
Mechanism of Action

The mechanism of action for 3-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)propanoic acid primarily involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to active sites or allosteric sites, thus preventing substrate binding and catalysis. Additionally, it may modulate signal transduction pathways by interacting with cellular receptors.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a crystalline solid.

Chemical Properties

  • Solubility: Soluble in polar solvents; specific solubility data may vary based on purity.

Relevant Data

The compound's stability under various conditions (e.g., temperature, pH) is crucial for its application in research and industry.

Applications

3-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)propanoic acid has several significant applications:

  1. Chemistry: Used as a building block in synthesizing more complex organic molecules.
  2. Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.
  3. Medicine: Explored for therapeutic applications, potentially serving as a precursor for drug development.
  4. Industry: Utilized in producing specialty chemicals and materials relevant to various fields including pharmaceuticals and biomedicine .

This compound's unique structural features make it a subject of ongoing research aimed at uncovering further applications across different scientific domains.

Synthetic Methodologies and Optimization Strategies [2] [7]

Traditional Synthetic Pathways for Imidazolidinone Derivatives

The synthesis of 3-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)propanoic acid builds upon classical approaches to imidazolidinone core formation, primarily through cyclocondensation reactions between 1,2-diamines and carbonyl equivalents. Traditional routes employ carbonyl diimidazole (CDI) or diethyl carbonate as cyclizing agents, facilitating the formation of the hydantoin (imidazolidine-2,4-dione) ring system under reflux conditions. These methods typically involve stepwise protection/deprotection sequences when functionalized propanoic acid side chains are required, adding synthetic complexity [4] [10].

A significant advancement involves solid-phase synthesis techniques, where resin-bound amino acid derivatives serve as precursors for imidazolidinone formation. As demonstrated in combinatorial chemistry approaches for related heterocycles, 3-amino-3-(2-fluoro-5-nitrophenyl)propionic acid derivatives immobilized on solid supports undergo sequential nucleophilic substitution and cyclization to yield functionalized imidazolidinones. This method enables rapid diversification but requires optimization of cleavage conditions to liberate the target propanoic acid derivative without racemization or decomposition [2].

Table 1: Traditional Synthetic Approaches to Imidazolidinone Cores

MethodReagents/ConditionsKey AdvantagesLimitations
Solution-Phase CyclizationDiethyl carbonate, refluxSimple setup, readily available reagentsLow yields with sterically hindered diamines
CDI-Mediated CyclizationCDI, THF, room temperatureMild conditions, high atom economyRequires anhydrous conditions
Solid-Phase SynthesisWang resin, Fmoc-amino acidsEnables combinatorial diversificationComplex purification, resin costs

Novel Approaches to Propanoic Acid Side-Chain Functionalization

Contemporary strategies focus on late-stage functionalization of the propanoic acid moiety to enhance synthetic efficiency. A prominent method involves the alkylation of hydantoin precursors with acrylate derivatives or halogenated esters. For instance, N-alkylation of 5,5-dimethylhydantoin with ethyl 4-bromobutyrate followed by alkaline hydrolysis yields the target propanoic acid derivative. Optimization studies reveal that phase-transfer catalysts like tetrabutylammonium bromide significantly improve alkylation efficiency (yields increased from 45% to 78%) by enhancing solubility and anion nucleophilicity [3] [8].

Pseudo-multicomponent reactions (pMCRs) represent a breakthrough for streamlining synthesis. A validated protocol utilizes trans-(R,R)-diaminocyclohexane, aldehydes, and CDI in a sequential one-pot process: Schiff base formation, in situ reduction with NaBH₄, and CDI-mediated cyclization. This approach achieves yields of 55-81% for imidazolidin-2-ones with diverse substituents. When adapted for propanoic acid derivatives, it employs protected glutamic acid analogs or aldehydes containing carboxylic acid moieties, demonstrating remarkable functional group tolerance and minimizing purification burdens [10].

Table 2: Propanoic Acid Side-Chain Functionalization Strategies

StrategyReaction SequenceReported Yield RangeKey Innovations
N-Alkylation of HydantoinAlkylation → Ester hydrolysis60-78%Phase-transfer catalysis enhancement
pMCR ApproachSchiff base → Reduction → CDI cyclization55-81%One-pot protocol, avoids intermediate isolation
Carbodiimide CouplingDCC/DMAP-mediated amidation of precursor acids65-72%High chemoselectivity for amide formation

Catalytic Systems for Enhancing Yield and Selectivity

Catalysis plays a pivotal role in optimizing the synthesis of this functionally complex molecule. Organocatalysts such as 4-dimethylaminopyridine (DMAP) significantly accelerate esterification and amidation steps during side-chain modification. For instance, DMAP (5-10 mol%) enhances the coupling efficiency between imidazolidinone amines and acrylate esters in Michael additions, achieving yields >85% with minimized diester byproduct formation [7].

For enantioselective synthesis, chiral Lewis acid catalysts are employed during key cyclization steps. Zinc(II)-bisoxazoline complexes facilitate asymmetric aldol condensations in precursor synthesis, enabling access to optically active derivatives with >90% enantiomeric excess (ee). This is particularly valuable for biological applications where chirality influences target binding [10].

Ring-opening polymerization (ROP) catalysts, notably tin(II) octoate and enzyme-based systems (e.g., Candida antarctica lipase B), enable the incorporation of this compound into polymeric architectures. These catalysts mediate the copolymerization of functionalized imidazolidinone monomers with cyclic esters/carbonates under mild conditions (60-100°C), preserving the integrity of the hydantoin ring and propanoic acid functionality. Tin-based catalysts achieve monomer conversions >95% within 8 hours, while enzymatic catalysis offers superior selectivity for primary alcohol initiation sites in copolymer synthesis [5].

Table 3: Catalytic Systems for Synthesis Optimization

Catalyst TypeReactionConditionsEfficiency Gain
DMAP (Organocatalyst)Esterification/AmidationRT, anhydrous DCM30% yield increase vs. uncatalyzed
Zn(II)-Box (Chiral Lewis Acid)Asymmetric aldol cyclization-20°C, 24h90-95% ee achieved
Sn(Oct)₂ (ROP Catalyst)Copolymerization with lactones100°C, toluene, 8h>95% monomer conversion

Challenges in Purification and Scalability

Purification of 3-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)propanoic acid presents significant hurdles due to its polar nature and the presence of acidic and amide functionalities. Crude reaction mixtures often contain unreacted starting materials, hydrolysis byproducts (e.g., from ester precursors), and regioisomeric impurities arising from N1 vs. N3 alkylation of the hydantoin ring. These impurities exhibit similar solubility profiles, complicating standard extraction protocols [3] [8].

Chromatographic techniques remain indispensable but face scalability limitations. Reverse-phase HPLC (RP-HPLC) using C18 columns with acidic water/acetonitrile mobile phases effectively separates the target compound from impurities but incurs high solvent consumption. Preparative HPLC on >100g scale requires optimized gradient elution (e.g., 5-40% MeCN in 0.1% TFA/H₂O over 30 minutes) to achieve >98% purity, albeit with recovery rates below 70% due to peak broadening [2] [7].

Crystallization optimization offers a more scalable solution but is hindered by the compound’s tendency to form oils or solvates. Mixed solvent systems (e.g., ethyl acetate/heptane or acetone/water) with controlled cooling profiles yield crystalline material. Critical parameters include:

  • Strict pH control (pH 4.5-5.5) during acidification to prevent lactam hydrolysis
  • Seeding with pure crystals at 40°C supersaturation
  • Slow cooling rates (0.5°C/min) to avoid oiling outThese measures enable isolation with 85% recovery and >99.5% purity on multi-kilogram scale [8].

Solvent selection profoundly impacts process sustainability. Tetrahydrofuran (THF), though effective for reactions, complicates purification due to azeotrope formation with water during distillative workup. Switching to 2-methyl-THF improves phase separation in aqueous workups and facilitates recycling, reducing E-factors by 35%. Additionally, implementing continuous flow crystallization enhances reproducibility and reduces solvent consumption by 50% compared to batch processes [10].

Table 4: Purification and Scalability Challenges/Solutions

ChallengeRoot CauseMitigation StrategyScale-Up Outcome
Low crystallization yieldOil formation upon coolingSeeding + controlled cooling profiles85% recovery at >99.5% purity (kg scale)
HPLC throughput limitsBroad peaks in acidic conditionsIon-pairing agents (TFA) + shallow gradients98% purity with 65% recovery (100g scale)
Solvent-intensive workupMultiple extractions requiredSwitch to 2-MeTHF + continuous extraction35% reduction in solvent consumption

Properties

CAS Number

90197-83-4

Product Name

3-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)propanoic acid

IUPAC Name

3-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)propanoic acid

Molecular Formula

C8H12N2O4

Molecular Weight

200.19 g/mol

InChI

InChI=1S/C8H12N2O4/c1-8(2)6(13)10(7(14)9-8)4-3-5(11)12/h3-4H2,1-2H3,(H,9,14)(H,11,12)

InChI Key

TWIDPXDENRHUJQ-UHFFFAOYSA-N

SMILES

CC1(C(=O)N(C(=O)N1)CCC(=O)O)C

Canonical SMILES

CC1(C(=O)N(C(=O)N1)CCC(=O)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.